nodulisporic acid C
Description
Structure
3D Structure
Properties
Molecular Formula |
C43H57NO5 |
|---|---|
Molecular Weight |
667.9 g/mol |
IUPAC Name |
(2E,4E)-5-[(10R,11S,17S,18S,21S,22S,23R,26S)-11,21-dihydroxy-7,7,9,9,17,18,22-heptamethyl-13-(3-methylbut-2-enyl)-8-oxa-15-azaheptacyclo[14.11.0.02,14.04,12.05,10.017,26.018,23]heptacosa-1(16),2,4(12),5,13-pentaen-22-yl]-2-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C43H57NO5/c1-23(2)13-15-26-33-27(30-22-39(4,5)49-40(6,7)34(30)36(33)46)21-28-29-20-25-14-16-31-41(8,18-11-12-24(3)38(47)48)32(45)17-19-42(31,9)43(25,10)37(29)44-35(26)28/h11-13,18,21-22,25,31-32,34,36,44-46H,14-17,19-20H2,1-10H3,(H,47,48)/b18-11+,24-12+/t25-,31-,32-,34+,36+,41-,42-,43+/m0/s1 |
InChI Key |
KYJMIMWHTSJVQB-GQQOVJSASA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=CC3=C1[C@H]([C@H]4C3=CC(OC4(C)C)(C)C)O)C5=C(N2)[C@]6([C@H](C5)CC[C@@H]7[C@@]6(CC[C@@H]([C@@]7(C)/C=C/C=C(\C)/C(=O)O)O)C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=CC3=C1C(C4C3=CC(OC4(C)C)(C)C)O)C5=C(N2)C6(C(C5)CCC7C6(CCC(C7(C)C=CC=C(C)C(=O)O)O)C)C)C |
Synonyms |
nodulisporic acid C |
Origin of Product |
United States |
Biological Origin and Biosynthetic Pathways of Nodulisporic Acid C
Isolation from Endophytic Fungi
Nodulisporic acid C, along with other members of its family, is produced by endophytic fungi. researchgate.net These fungi live symbiotically within the tissues of plants without causing any apparent disease.
Identification of Producing Organisms:
The primary producer of nodulisporic acids is the endophytic fungus Hypoxylon pulicicidum. rsc.orgacs.orgplos.orggrowkudos.com This fungus was previously known as Nodulisporium sp. researchgate.netacs.orggrowkudos.com and was first isolated from the tropical shrub Bontia daphnoides. rsc.orgd-nb.info Strains of this fungus have been found in various tropical plants and even in air samples, indicating its widespread distribution. plos.org Research has confirmed that strains of Hypoxylon pulicicidum produce a wide spectrum of nodulisporic acids. plos.org this compound, specifically, has been isolated from fermentations of a mutant culture of Nodulisporium sp. MF5954. researchgate.net
Table 1: Fungal Producers of Nodulisporic Acids
| Fungal Species | Previous Designation | Host Plant Example |
| Hypoxylon pulicicidum | Nodulisporium sp. | Bontia daphnoides |
Challenges in Fermentation and Cultivation for Natural Production
Despite the identification of the producing organisms, obtaining significant quantities of nodulisporic acids through fermentation has proven to be a considerable challenge. The natural production of these compounds by Hypoxylon pulicicidum is often low-yielding and difficult to achieve. nih.govgoogle.com
Published fermentation methods require long cultivation periods, often up to 21 days in complete darkness, using highly nutrient-rich media. google.com Even with these optimized conditions, the yields of nodulisporic acids, including this compound, remain low, making commercial-scale production through fermentation currently unattainable. google.com These difficulties in natural production have spurred research into alternative methods, such as chemical synthesis and heterologous biosynthesis, to access these valuable compounds. acs.orgnih.gov
Elucidation of the Nodulisporic Acid Biosynthetic Gene Cluster
The production of nodulisporic acids is governed by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). The sequencing of the Hypoxylon pulicicidum genome was a critical step in identifying the genes responsible for the biosynthesis of these compounds. growkudos.com The entire biosynthesis of nodulisporic acids has been elucidated, revealing a complex pathway involving twelve NOD genes. rsc.org
Genetic Basis of Biosynthetic Modifications
The elucidation of the nod gene cluster has provided a genetic blueprint for understanding how the various nodulisporic acid congeners are produced. d-nb.infonih.gov The structural diversity observed within the nodulisporic acid family arises from a single precursor that undergoes a series of modifications catalyzed by the enzymes encoded by the NOD genes. d-nb.info
A key enzyme in this process is a promiscuous P450 monooxygenase, NodJ, which is responsible for modifying the carboxylated prenyl tail of the molecule. rsc.orgnih.gov This single enzyme acts as a pivotal branchpoint, producing four distinct biosynthetic products and giving rise to the complex metabolic grid that characterizes nodulisporic acid biosynthesis. d-nb.infonih.govnih.gov The functional characterization of twelve NOD genes has provided the genetic basis for all known biosynthetic modifications. d-nb.infonih.gov
Functional Characterization of Biosynthetic Enzymes
To overcome the challenges of studying these enzymes in their native host, researchers have employed heterologous expression systems. Genes from Hypoxylon pulicicidum have been expressed in more robust host organisms like Penicillium paxilli to rapidly identify the function of the genes involved in nodulisporic acid biosynthesis. nih.govgoogle.com This approach has been instrumental in characterizing the enzymes responsible for the initial steps of the pathway.
The biosynthesis of the nodulisporic acid core begins with common precursors in the indole (B1671886) diterpene pathway. The initial steps involve the action of several key enzymes that have been functionally characterized through heterologous expression and pathway reconstitution experiments. wgtn.ac.nznih.govacs.org
Four genes have been identified as essential for the biosynthesis of the core compound, nodulisporic acid F (NAF). wgtn.ac.nznih.govacs.org These are:
NodC : Encodes a geranylgeranyl transferase. wgtn.ac.nz
NodM : Encodes a flavin adenine (B156593) dinucleotide (FAD)-dependent monoepoxidase. nih.govwgtn.ac.nz
NodB : Encodes an indole diterpene cyclase. wgtn.ac.nz
NodW : Encodes a cytochrome P450 monooxygenase. nih.govwgtn.ac.nz
The enzymes NodM and NodW catalyze previously unreported reactions that form the unique biosynthetic branch point leading to the nodulisporic acids. wgtn.ac.nznih.govacs.org NodM is a 3-geranylgeranylindole epoxidase that performs a single epoxidation, which is crucial for forming the distinctive ring structure of these compounds. nih.govacs.org NodW is the first identified enzyme capable of introducing a carboxylic acid group to an indole diterpene core, creating a reactive handle for further chemical modifications. nih.govacs.org
Another key enzyme in the early stages is NodD1, a prenyltransferase responsible for the bisprenylation of nodulisporic acid F to produce nodulisporic acid E. nih.gov
Table 2: Key Enzymes in the Initial Biosynthesis of Nodulisporic Acids
| Gene | Enzyme | Function |
| NodC | Geranylgeranyl transferase | Catalyzes the transfer of a geranylgeranyl group. wgtn.ac.nz |
| NodM | FAD-dependent monoepoxidase | Performs a single epoxidation of 3-geranylgeranylindole. nih.govwgtn.ac.nznih.govacs.org |
| NodB | Indole diterpene cyclase | Catalyzes the cyclization to form the indole diterpene core. wgtn.ac.nz |
| NodW | Cytochrome P450 monooxygenase | Introduces a carboxylic acid moiety to the indole diterpene core. nih.govwgtn.ac.nznih.govacs.org |
| NodD1 | Prenyltransferase | Catalyzes the bisprenylation of nodulisporic acid F. nih.gov |
Role of Multifunctional Monooxygenases (e.g., NodJ) in Pathway Branching and Congener Diversity
A key feature of nodulisporic acid biosynthesis is the generation of a wide array of related compounds, known as congeners, from a common precursor. nih.govd-nb.info This diversity is largely attributed to the action of multifunctional enzymes, particularly cytochrome P450 monooxygenases like NodJ. nih.govrsc.org
NodJ is a promiscuous P450 monooxygenase that acts as a pivotal branchpoint enzyme in the biosynthetic pathway. nih.govd-nb.info It introduces oxidative modifications to the carboxylated prenyl tail of an early intermediate, NAD4. nih.gov The promiscuity of NodJ allows it to oxidize NAD4 at two different positions, either independently or in combination. nih.gov This leads to the formation of four distinct products, which then enter parallel downstream pathways, resulting in a complex metabolic grid and the production of numerous nodulisporic acid congeners. nih.govresearchgate.net The action of NodJ is a primary driver for the structural diversity observed within the nodulisporic acid family. nih.govd-nb.info
Involvement of Prenyl Transferases (e.g., NodD2)
Prenylation, the attachment of isoprenoid groups, is a critical step in the biosynthesis of nodulisporic acids. The nod gene cluster contains genes encoding for prenyl transferases, such as NodD2. researchgate.net
NodD2 is an aromatic prenyltransferase responsible for installing the final prenyl group at the C-24 position of the indole moiety. nih.gov This step is crucial for creating the full carbon skeleton of the more advanced nodulisporic acids. nih.gov Studies have shown that this prenylation by NodD2 is a prerequisite for subsequent modifications by other enzymes in the pathway. nih.gov For instance, the hydroxylation at C-24 by the enzyme NodY2 can only occur after NodD2 has added the prenyl group. nih.gov
Oxidoreductases (e.g., NodZ) and Oxidative Annulation Enzymes (e.g., NodR)
The complex ring structure of nodulisporic acids is assembled through a series of oxidative and cyclization reactions catalyzed by specific enzymes. nih.govresearchgate.net Among these are the oxidoreductase NodZ and the oxidative annulation enzyme NodR. nih.gov
NodR is a P450 monooxygenase that performs a unique oxidative annulation to construct the highly strained D-ring of the nodulisporic acid core. nih.gov Following this, the oxidoreductase NodZ, also a cytochrome P450 monooxygenase, catalyzes the oxidation of the C-1' position to form a ketone. nih.govuniprot.org The sequential action of these enzymes is essential for elaborating the nodulisporic acid scaffold. nih.gov
| Enzyme | Gene | Function in Nodulisporic Acid Biosynthesis |
| NodJ | nodJ | A promiscuous P450 monooxygenase that creates a key branchpoint in the pathway by oxidizing the precursor NAD4 at multiple sites, leading to congener diversity. nih.govd-nb.info |
| NodD2 | nodD2 | An aromatic prenyltransferase that attaches the final prenyl group to the indole ring at C-24. nih.gov |
| NodR | nodR | A P450 monooxygenase that catalyzes the oxidative annulation to form the strained D-ring. nih.gov |
| NodZ | nodZ | A cytochrome P450 monooxygenase that oxidizes the C-1' position to a ketone. nih.govuniprot.org |
Precursor Incorporation Studies
Labeling studies have been instrumental in elucidating the building blocks of nodulisporic acids. These experiments have confirmed the origins of the carbon skeleton from primary metabolic pathways.
Acetate (B1210297)/Mevalonic Acid Pathway Origins
The biosynthesis of the diterpene portion of nodulisporic acids proceeds through the classical mevalonic acid pathway. researchgate.netacs.orgnih.gov Incorporation studies using ¹³C-labeled acetate and mevalonolactone (B1676541) have demonstrated that these precursors are incorporated into the geranylgeranyl pyrophosphate (GGPP) moiety, which forms the eastern side of the molecule. researchgate.netacs.orgacs.org The labeling patterns observed are consistent with the condensation of four isoprene (B109036) units derived from the mevalonate (B85504) pathway. researchgate.netacs.org
Tryptophan-derived Indole Moiety
The indole core of nodulisporic acids is derived from the tryptophan biosynthetic pathway. researchgate.netnih.gov However, studies have shown that tryptophan itself is not directly incorporated. Instead, precursors of tryptophan, such as anthranilic acid and ribose, are utilized. researchgate.netacs.orgnih.gov This suggests that indole-3-glycerol phosphate (B84403), an intermediate in tryptophan synthesis, is the actual precursor that condenses with GGPP. researchgate.netresearchgate.net
Geranylgeranyl Pyrophosphate (GGPP) Condensation
The initial step in the formation of the indole diterpene skeleton is the condensation of geranylgeranyl pyrophosphate (GGPP) with the indole moiety. researchgate.netnih.govgoogle.com GGPP, synthesized from the mevalonic acid pathway, provides the twenty-carbon backbone for the terpenoid portion of the molecule. uniprot.orgresearchgate.net This condensation is a common feature in the biosynthesis of many indole diterpenoids. researchgate.net
| Precursor | Biosynthetic Origin | Role in this compound Structure |
| Acetate/Mevalonic Acid | Mevalonate Pathway | Forms the four isoprene units of the geranylgeranyl pyrophosphate (GGPP) backbone. researchgate.netacs.orgacs.org |
| Anthranilic Acid/Ribose | Tryptophan Biosynthesis | Serve as precursors to the indole-3-glycerol phosphate which forms the indole core. researchgate.netacs.orgnih.gov |
| Geranylgeranyl Pyrophosphate (GGPP) | Mevalonate Pathway | Condenses with the indole moiety to form the basic indole diterpene skeleton. researchgate.netnih.govgoogle.com |
Heterologous Expression Systems for Biosynthesis Studies
The development of robust heterologous expression platforms has been a pivotal advancement in the study of fungal secondary metabolites like this compound. These systems allow for the functional characterization of biosynthetic genes and the engineered production of specific compounds.
Utilization of Penicillium paxilli as a Host
Penicillium paxilli, a filamentous fungus known for producing the indole-diterpene paxilline (B40905), has emerged as a preferred heterologous host for studying nodulisporic acid biosynthesis. nih.govnih.govresearchgate.net Several factors contribute to its suitability. Firstly, P. paxilli is a relatively fast-growing and genetically amenable fungus, making it more efficient for laboratory studies compared to the slow-growing H. pulicicidum. researchgate.netresearchgate.net Secondly, it possesses the necessary metabolic precursors for indole-diterpene synthesis, as it naturally produces related compounds. nih.govgoogle.com This inherent capability means that the host machinery can readily support the expression and function of the introduced nodulisporic acid biosynthetic genes.
The challenges associated with the native producer, such as a lengthy 21-day fermentation period in complete darkness and nutrient-rich media, make obtaining useful quantities of nodulisporic acids difficult. nih.gov Consequently, genetic studies like gene knockouts to confirm gene function are impractical in H. pulicicidum. nih.gov The use of P. paxilli provides a powerful alternative to rapidly identify the function of genes from H. pulicicidum that are involved in nodulisporic acid biosynthesis. nih.govgoogle.com
Strategies for Reconstituting Biosynthetic Pathways
The reconstitution of the nodulisporic acid biosynthetic pathway in P. paxilli has been a systematic process involving the sequential introduction and functional analysis of genes from the nod gene cluster of H. pulicicidum. nih.govresearchgate.net This stepwise approach has allowed researchers to build a comprehensive understanding of the enzymatic cascade.
Initial efforts focused on identifying and functionally characterizing the core genes necessary for the synthesis of nodulisporic acid F (NAF), a key intermediate. researchgate.netacs.org Four genes, nodC (a geranylgeranyl transferase), nodM (a flavin adenine dinucleotide-dependent oxygenase), nodB (an indole diterpene cyclase), and nodW (a cytochrome P450 oxygenase), were successfully reconstituted in the P. paxilli genome, leading to the heterologous production of NAF. researchgate.netnih.gov
Building upon this foundation, subsequent studies have elucidated the functions of additional nod genes responsible for the remarkable structural diversity within the nodulisporic acid family. nih.gov A key discovery was the role of a promiscuous P450 monooxygenase, NodJ, which acts as a pivotal branchpoint enzyme. nih.gov The introduction of nodJ into an NAF-producing strain of P. paxilli led to the generation of multiple nodulisporic acid congeners. nih.gov The complete pathway reconstruction, involving the functional characterization of 12 NOD genes, has been achieved through their expression in P. paxilli. nih.gov This comprehensive work has not only confirmed the genetic basis for the synthesis of known nodulisporic acids but has also unveiled a complex biosynthetic grid that generates a plethora of related compounds. nih.govresearchgate.net
The following table summarizes the key genes from H. pulicicidum that have been heterologously expressed in P. paxilli and their role in the biosynthesis of nodulisporic acid precursors and related compounds.
| Gene | Enzyme Class | Function in Nodulisporic Acid Biosynthesis | Resulting Compound(s) in P. paxilli |
|---|---|---|---|
| nodC | Geranylgeranyl Transferase | Catalyzes the transfer of a geranylgeranyl group to the indole moiety. researchgate.net | Precursor for NAF |
| nodM | FAD-dependent Oxygenase | Catalyzes a single epoxidation step, priming the formation of the characteristic ring structure. acs.orgnih.gov | Precursor for NAF |
| nodB | Indole Diterpene Cyclase | Catalyzes the cyclization to form the core indole diterpene scaffold. researchgate.net | Precursor for NAF |
| nodW | Cytochrome P450 Oxygenase | Introduces a carboxylic acid moiety to the indole diterpene core. acs.orgnih.gov | Nodulisporic Acid F (NAF) |
| nodD1 | Prenyltransferase | Responsible for the bisprenylation of NAF. nih.gov | Nodulisporic Acid E (NAE) |
| nodJ | P450 Monooxygenase | A key branching enzyme that modifies the carboxylated prenyl tail, leading to a diverse array of congeners. nih.govrsc.org | Multiple nodulisporic acid intermediates and end products, including precursors to NAA and NAA1. nih.gov |
Chemical Synthesis and Synthetic Methodologies of Nodulisporic Acid C
Total Synthesis Strategies
The total synthesis of nodulisporic acid C has been achieved through sophisticated strategies that navigate the molecule's structural complexity. These approaches often involve the carefully orchestrated assembly of large, pre-functionalized fragments and the use of powerful cyclization reactions to construct the core.
A key challenge in the synthesis of this compound is the establishment of its absolute stereochemistry. Enantioselective strategies are crucial for producing the natural (–)-enantiomer. A notable approach involves an asymmetric synthesis that proceeds in just 12 steps from commercially available materials. nih.govacs.orgresearchgate.net This route establishes initial stereocontrol through a copper-catalyzed asymmetric conjugate addition. nih.govescholarship.org
In this key step, an alkylmagnesium bromide is added to a cyclopentenone derivative. acs.org Extensive screening identified a specific JosiPhos-derived ligand as optimal for this transformation, delivering the desired silyl (B83357) enol ether intermediate with high yield and synthetically useful levels of enantiomeric excess. nih.govacs.orgescholarship.org This initial chirality is then relayed through subsequent transformations to set the stereochemistry of the final natural product.
Table 1: Key Enantioselective Reaction in the Synthesis of (–)-Nodulisporic Acid C
| Reaction Type | Reactants | Catalyst/Ligand | Key Outcome | Reference |
| Asymmetric Conjugate Addition | Alkylmagnesium bromide, 2-methylcyclopent-2-en-1-one | Copper catalyst, JosiPhos derivative ligand (SL-J015-1) | Production of a key cyclopentanone (B42830) precursor as a silyl enol ether with excellent yield and high enantiomeric enrichment. | nih.govacs.orgescholarship.org |
Convergent strategies, where complex fragments of the target molecule are synthesized independently before being coupled together, offer significant advantages in efficiency and flexibility. The synthesis of this compound has been a prominent platform for demonstrating the power of this design. nih.govacs.org
One highly convergent synthesis involves the late-stage union of two major fragments: the terpenoid core and an indenopyran motif. nih.govacs.orgnih.gov This approach allows for the parallel construction of these intricate pieces, with the final connection achieved through a ketone arylation protocol. nih.govacs.orgescholarship.org This strategy minimizes the number of steps in the longest linear sequence, a key metric of synthetic efficiency. nih.govescholarship.org
Similarly, other synthetic campaigns have adopted a modular and convergent strategy, often dividing the molecule into "eastern" and "western" hemispheres which are coupled late in the synthesis. researchgate.netupenn.edu This approach relies on powerful cross-coupling reactions to forge the key bond connecting the two halves. upenn.edu
Table 2: Convergent Fragments in this compound Synthesis
| Synthetic Strategy | Fragment 1 | Fragment 2 | Coupling Method | Reference |
| Pronin Synthesis | Polycyclic Terpenoid Motif (Decalin) | Indenopyran Motif | Ketone α-arylation | nih.govacs.orgescholarship.org |
| Smith Synthesis | "Western Hemisphere" (Indole Precursor) | "Eastern Hemisphere" (Terpene Fragment) | Palladium-mediated cross-coupling/indole (B1671886) construction | upenn.edunih.gov |
The structural similarities among the nodulisporic acid family have inspired the development of unified strategies capable of producing multiple congeners from a common set of intermediates. The Smith group, for instance, has reported a unified approach for the total synthesis of (–)-nodulisporic acids D, C, and B. nih.govnih.govacs.org
This strategy is built upon a versatile palladium-catalyzed cascade reaction that constructs the multi-substituted indole core. nih.govupenn.edu By modifying the coupling partners and introducing specific functionalities at late stages, the synthesis can be diverted to access different members of the family. For example, the synthesis of this compound within this unified framework involves a key ortho-lithiation/alkylation step to install the C(26) prenyl group onto an advanced indole intermediate common to the synthesis of other congeners. nih.gov This approach not only demonstrates synthetic elegance but also provides a platform for producing unnatural analogues for structure-activity relationship studies. nih.govacs.org
Convergent Synthesis Design
Key Chemical Transformations and Reaction Cascades
The construction of this compound's dense polycyclic core has necessitated the use and development of powerful and stereoselective reaction cascades. These transformations efficiently build molecular complexity by forming multiple bonds and stereocenters in a single operation.
Polycyclization reactions are a cornerstone of this compound synthesis, enabling the rapid assembly of its complex ring systems. nih.gov Syntheses have featured highly diastereoselective polycyclizations to construct both the terpenoid core and the indenopyran fragment from acyclic or monocyclic precursors. nih.govacs.orgresearchgate.net
A particularly innovative method used to construct the decalin fragment (terpenoid core) is a radical-polar crossover cascade initiated by a chemoselective hydrogen atom transfer (HAT). nih.govnih.govescholarship.orgresearchgate.net This reaction sequence is pivotal for building the C4–C9 and C8–C7 bonds and controlling the stereochemistry of the vicinal quaternary centers at C3 and C4. nih.gov
The cascade is initiated by a radical initiator, which triggers a hydrogen atom transfer. This generates a carbon-centered radical that undergoes a series of cyclizations. acs.org The stereochemical outcome of the cyclization is highly influenced by substituents on the precursor; for instance, a methyl group at the C26 position was found to significantly enhance the diastereoselectivity of the key cyclization step to greater than 20:1. This transformation showcases the power of radical chemistry to solve challenging problems in complex molecule synthesis, avoiding competing pathways and ensuring high fidelity in the formation of the decalin core. nih.gov
Table 3: Hydrogen Atom Transfer (HAT)-Initiated Radical Cascade Details
| Feature | Description | Reference |
| Reaction Type | Radical-polar crossover cascade | nih.govnih.govresearchgate.net |
| Initiation | Chemoselective Hydrogen Atom Transfer (HAT) | nih.gov |
| Application | Construction of the decalin fragment (terpenoid core) | nih.gov |
| Key Bonds Formed | C4–C9 and C8–C7 | nih.gov |
| Stereochemical Control | Establishes the vicinal quaternary stereocenters at C3–C4. | |
| Diastereoselectivity | Enhanced by substituents (e.g., C26 methyl group), leading to a diastereomeric ratio > 20:1. |
Polycyclization Reactions
Gold-Catalyzed Cycloisomerizations
A pivotal transformation in the synthesis of the western, indenopyran hemisphere of this compound is a gold-catalyzed cycloisomerization of an enyne precursor. nih.gov This reaction efficiently constructs the dihydropyran ring, forming the C18–C23 and O21–C22 bonds with a high degree of stereocontrol. nih.gov
In a reported synthesis, treatment of an enyne intermediate with a catalytic amount of a gold(I) complex, such as a combination of AuCl(PPh₃) and a silver salt halide scavenger (AgSbF₆), in a solvent like dichloromethane (B109758) at room temperature, triggers the cyclization. nih.gov The reaction proceeds with excellent diastereoselectivity, yielding the desired dihydropyran as a single diastereomer. nih.govescholarship.org Mechanistically, the process is proposed to involve the initial nucleophilic attack of the isobutenyl group onto the gold-activated alkyne. nih.gov The resulting tertiary carbocation is then trapped by a pendant hydroxyl group to forge the pyran ring. nih.gov
The stereochemical outcome of this cycloisomerization is highly dependent on the substitution pattern of the substrate. nih.gov The presence of a substituent at the C26 position has been shown to be crucial for achieving high levels of diastereocontrol. nih.govescholarship.org It is believed that allylic strain between the ortho-substituent on the aromatic ring and the adjacent benzyl (B1604629) ether forces a specific rotation of the siloxy-bearing group, which in turn directs the cyclization to dramatically enhance diastereoselectivity. nih.govescholarship.org
| Parameter | Condition | Outcome | Reference |
| Catalyst System | AuCl(PPh₃) / AgSbF₆ | High efficiency and stereoselectivity | |
| Solvent | Dichloromethane (CH₂Cl₂) | Effective reaction medium | |
| Temperature | 25°C | Mild reaction conditions | |
| Stereoselectivity | >10:1 dr | Forms a single diastereomer | nih.gov |
| Key Bonds Formed | C18–C23 and O21–C22 | Construction of the indenopyran motif | nih.gov |
Diastereoselective Polycyclization Events
The construction of the complex polycyclic core of this compound relies on highly diastereoselective polycyclization reactions. nih.govacs.org Synthetic routes feature two key polycyclization events to assemble the eastern terpenoid core and the western indenopyran fragment separately before their convergent union. nih.gov
For the eastern decalin fragment, a radical-polar crossover cascade initiated by a chemoselective hydrogen atom transfer (HAT) has been effectively employed. nih.gov This cascade constructs the C4–C9 and C8–C7 bonds, critically setting the vicinal quaternary stereocenters at C3 and C4. nih.gov The reaction's stereocontrol is influenced by steric factors, with certain substituents enhancing the diastereoselectivity to greater than 20:1. Earlier strategies also leveraged transient lactolization events to control the relative stereochemistry of these crucial quaternary centers. nih.gov The development of these polycyclization strategies allows for the rapid and stereocontrolled assembly of the sensitive aldol (B89426) motifs present in the terpenoid core. nih.gov
Indole Moiety Assembly
The assembly of the highly substituted indole core is a defining challenge in the synthesis of this compound. Strategies have shifted from early-stage indole formation to more convergent late-stage constructions, which allow for greater flexibility and efficiency by uniting complex, pre-formed fragments at the end of the synthesis. nih.govnih.gov
Late-Stage Indole Construction
Modern synthetic plans for this compound strategically delay the formation of the indole ring until the final stages. nih.govnih.gov This "late-stage indole assembly" approach involves the convergent coupling of the fully elaborated eastern terpenoid hemisphere and the western indenopyran hemisphere. nih.govescholarship.org Such a strategy avoids carrying the sensitive indole nucleus through numerous synthetic steps and allows for the independent, optimized synthesis of the two major fragments. nih.govupenn.edu This convergent approach was key to achieving a 12-step asymmetric synthesis of (–)-nodulisporic acid C. nih.govescholarship.org The key bond formations in this stage are typically the C14–C15 and N1–C2 bonds of the final molecule. nih.gov
Ketone α-Arylation
A key reaction for uniting the two halves of this compound is a palladium-catalyzed ketone α-arylation. nih.govescholarship.org This cross-coupling reaction forges the crucial C14-C15 bond between the terpenoid ketone and the indenopyran aryl halide. nih.gov
After considerable experimentation, an effective protocol was developed involving the coupling of a trialkyltin enolate of the terpenoid ketone with the indenopyran-derived chloroarene. nih.gov The reaction's success is highly dependent on the catalyst system. A RuPhos-based palladium precatalyst was found to provide optimal performance, yielding the desired arylketone in a diastereoselective manner. nih.gov The stereochemical outcome of this arylation is critical for the subsequent indole-forming cyclization. nih.gov The correct diastereomer readily cyclizes to the indole, whereas the alternative diastereomer fails to produce the desired ring system under the same conditions. nih.gov
| Component | Description | Reference |
| Terpenoid Fragment | Trialkyltin enolate of a complex ketone | nih.gov |
| Indenopyran Fragment | Chloroarene | nih.gov |
| Catalyst | RuPhos-based palladium precatalyst | nih.gov |
| Key Outcome | Diastereoselective formation of the C14-C15 bond | nih.gov |
Palladium-Catalyzed Cross-Coupling Cascades and Indolization (e.g., Buchwald-Hartwig, Barluenga-type)
Palladium-catalyzed cascade reactions are instrumental in forming the indole nucleus from the coupled fragments. These methods provide a powerful means to construct the polysubstituted indole core found in nodulisporic acids. nih.govacs.org
One prominent strategy is a Barluenga-type indolization, which involves the palladium-catalyzed coupling of a chloroaniline (western hemisphere) with a vinyl triflate or vinyl bromide (eastern hemisphere). nih.govnih.govorganic-chemistry.org This process is believed to proceed through an initial Buchwald-Hartwig amination to form an enamine intermediate. nih.govnih.gov This intermediate then undergoes an in-situ palladium-mediated enamine cyclization and tautomerization to generate the final indole structure. nih.gov The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands like RuPhos, in combination with a palladium source such as Pd(OAc)₂ and a base like cesium carbonate, proving effective. nih.govorganic-chemistry.org These conditions have been optimized to be compatible with sensitive functional groups, such as aldehydes, present in the advanced intermediates. nih.govorganic-chemistry.org
In the synthesis of (–)-nodulisporic acid C, after the ketone α-arylation step, the resulting product is treated with zinc in acetic acid, which efficiently forms the desired indole under mild conditions. nih.gov This facile cyclodehydration stands in contrast to other challenging indole formations reported in related systems and highlights the strategic advantage of the chosen synthetic route. nih.gov
| Reaction Type | Coupling Partners | Catalyst/Reagents | Reference |
| Barluenga Indolization | Chloroaniline and Enol Triflate | Pd(OAc)₂, RuPhos, Cs₂CO₃ | organic-chemistry.org |
| Buchwald-Hartwig/Indolization | Aniline and Vinyl Triflate/Bromide | RuPhos Pd precatalyst, Cs₂CO₃ | nih.govnih.gov |
| Reductive Cyclization | α-Arylketone | Zn, Acetic Acid | nih.gov |
Formation of Polycyclic Fragments
The total synthesis of this compound is built upon the initial, independent construction of its two main polycyclic fragments: the eastern terpenoid core and the western indenopyran motif. nih.gov
The assembly of the eastern hemisphere, a complex decalin-containing fragment, begins with commercially available materials. nih.gov A key early step is a copper-catalyzed asymmetric conjugate addition to a cyclopentenone to establish crucial stereocenters. nih.gov The synthesis proceeds through multiple steps to build a substrate suitable for the pivotal HAT-initiated radical-polar crossover cascade, which rapidly assembles the challenging trans-fused 6-5-5 ring system. nih.govthieme-connect.de
Terpenoid Core Construction
The assembly of the eastern hemisphere of this compound, the decalin-containing terpenoid core, has been achieved through innovative polycyclization strategies. nih.gov A notable approach involves a radical-polar crossover cascade initiated by a hydrogen atom transfer (HAT). nih.govescholarship.org This method rapidly constructs the trans-fused 6-5-5 ring system characteristic of the terpenoid fragment. nih.govthieme-connect.com
The synthesis commences with a copper-catalyzed asymmetric conjugate addition to a commercially available cyclopentenone derivative, which establishes a key stereocenter. nih.govnih.gov The resulting enolate is trapped as a silyl enol ether. nih.gov Subsequent alkenylation with a pentynol derivative, promoted by indium(III) bromide, yields a ketone precursor for the key cyclization step. nih.govescholarship.org This precursor undergoes a HAT-initiated radical-polar crossover cascade, which forges the C4–C9 and C8–C7 bonds, efficiently assembling the complex decalin core with excellent diastereoselectivity. nih.gov
| Reaction | Description | Key Reagents/Conditions | Outcome |
| Radical-Polar Crossover Cascade | A hydrogen atom transfer (HAT)-initiated polycyclization to form the decalin fragment. | Fe(acac)₃, PhSiH₂(Oi-Pr), Na₂HPO₄ | Rapid construction of the trans-fused 6-5-5 ring system with high stereocontrol. nih.govthieme-connect.com |
| Indium-Mediated Alkenylation | Alkenylation of a silyl enol ether with a terminal alkyne. | Indium(III) bromide | Forms the precursor ketone for the polycyclization cascade. nih.gov |
Indenopyran Moiety Synthesis
The western hemisphere, or indenopyran motif, is another critical fragment whose synthesis requires precise control of stereochemistry. nih.gov A highly effective strategy for its construction is a gold-catalyzed cycloisomerization. nih.govescholarship.org This reaction proceeds with high diastereoselectivity and regioselectivity to form the dihydropyran ring of the indenopyran system. escholarship.orgescholarship.org
The synthesis of the indenopyran fragment begins with commercially available materials, such as a substituted aniline, which is elaborated over several steps to a dibrominated intermediate. nih.govescholarship.org A chemoselective Sonogashira cross-coupling with an appropriate alkyne installs the enyne functionality necessary for the key cyclization. escholarship.org Treatment of this enyne precursor with a gold(I) catalyst triggers a cycloisomerization cascade, forming the C18–C23 and O21–C22 bonds and completing the indenopyran core. nih.govescholarship.org The two major fragments, the terpenoid ketone and the indenopyran chloroarene, are then united via a palladium-catalyzed α-arylation of a tin enolate. nih.govthieme-connect.com
| Reaction | Description | Key Reagents/Conditions | Outcome |
| Gold-Catalyzed Cycloisomerization | Cycloisomerization of an enyne precursor to form the dihydropyran ring. | AuCl(PPh₃)/AgSbF₆ | Highly stereoselective formation of the indenopyran fragment (dr > 10:1). escholarship.org |
| Sonogashira Cross-Coupling | Coupling of a dibromide with a terminal alkyne to create the enyne precursor. | Pd(PPh₃)₄, CuI, Et₃N | Chemoselective formation of the enyne without homocoupling. escholarship.org |
| Palladium-Catalyzed α-Arylation | Coupling of the terpenoid ketone fragment with the indenopyran chloroarene. | RuPhos-based palladium precatalyst, Bu₃SnCl, NaHMDS | Diastereoselective union of the two complex fragments. nih.gov |
Specific Methodological Advances
The successful synthesis of this compound has been underpinned by the application and development of several key methodological advances. These reactions have enabled the construction of challenging structural features, such as all-carbon quaternary centers and complex stereochemical arrays, with high levels of control and efficiency.
Asymmetric Conjugate Additions
A cornerstone of the enantioselective synthesis of the terpenoid core is the use of a copper-catalyzed asymmetric conjugate addition. nih.govnih.govacs.org This reaction establishes the critical C3 stereocenter in the cyclopentanone ring with high enantiomeric excess. nih.gov
| Methodology | Description | Catalyst/Ligand | Key Features |
| Asymmetric Conjugate Addition | Copper-catalyzed 1,4-addition of a homoprenyl Grignard reagent to 2-methylcyclopent-2-en-1-one. | Copper catalyst with JosiPhos derivative SL-J015-1. nih.govescholarship.org | High yield, excellent enantioselectivity (>90% ee), and scalability. nih.govescholarship.org |
Selective Functionalization and Quaternary Center Formation
The construction of all-carbon quaternary stereocenters is a formidable challenge in organic synthesis. nih.gov The synthesis of this compound features an elegant solution for the selective functionalization of a ketone at its more substituted α-position to create such a center. escholarship.orgnih.gov
A formal ene reaction between a ketone-derived silyl enol ether and a terminal alkyne, catalyzed by indium(III) bromide, was developed for this purpose. escholarship.orgnih.govacs.org This transformation exhibits remarkable selectivity for the formation of quaternary centers, even in the presence of other enolizable protons. escholarship.org The resulting β,γ-unsaturated ketone is a key intermediate that is further elaborated to the terpenoid core. nih.govacs.org This method provides a powerful tool for forging sterically congested C-C bonds that are difficult to access through traditional enolate alkylation chemistry. nih.gov
| Methodology | Description | Catalyst | Key Features |
| Formal Ene Reaction | Indium-catalyzed reaction of a silyl enol ether and a terminal alkyne. | Indium(III) bromide | Selective formation of quaternary carbon centers; synthesis of highly substituted β,γ-unsaturated ketones. escholarship.orgnih.govacs.org |
Horner–Wadsworth–Emmons Reactions
The Horner–Wadsworth–Emmons (HWE) reaction is a classic and reliable method for the formation of alkenes, and it plays a pivotal role in the synthesis of this compound. It has been utilized both for the installation of the final dienoate side chain and for the construction of key intermediates. nih.govnih.govscispace.com
In one synthetic route, an HWE olefination was applied to a pivalate-protected intermediate to furnish a key ketone fragment of the terpenoid core. nih.govthieme-connect.comescholarship.org In another approach targeting the final molecule, the HWE reaction was used to couple a phosphonate (B1237965) with an advanced aldehyde intermediate to construct the characteristic dienoate side chain. nih.gov Interestingly, this reaction sometimes proved challenging due to steric hindrance around the aldehyde. nih.govscispace.com This issue was overcome by strategic manipulation of protecting groups; for instance, replacing a bulky triethylsilyl (TES) group with a smaller acetyl group facilitated the olefination, possibly through a directing effect of the acetyl carbonyl. nih.govscispace.com
| Methodology | Description | Reactants | Application in Synthesis |
| Horner–Wadsworth–Emmons Reaction | Olefination reaction to form a C=C double bond with high E-selectivity. | A phosphonate and an aldehyde/ketone. | Installation of the dienoate side chain; construction of advanced ketone intermediates. nih.govescholarship.orgnih.gov |
Nozaki-Hiyama-Kishi Reaction
In the synthetic route toward (−)-nodulisporic acid C, the Nozaki-Hiyama-Kishi (NHK) reaction was employed as a crucial intramolecular cyclization step for the formation of a key tricyclic intermediate. upenn.edunih.gov This reaction, a chromium(II)-mediated and nickel(II)-catalyzed coupling of an aldehyde with a halide, was chosen as a strategic alternative to the Stille-Kelly cyclization protocol used in earlier syntheses of related compounds. nih.gov The primary motivation for this change was to avoid the use of highly toxic and volatile organotin reagents like hexamethylditin, which would pose significant challenges for large-scale synthesis. nih.gov
The NHK reaction is renowned for its high chemoselectivity and tolerance of a wide array of functional groups, which was a critical advantage in this synthesis. wikipedia.orgillinois.edu The specific transformation involved the intramolecular cyclization of the β-hydroxyl ketone (−)-54. nih.gov Treatment of this substrate with chromium(II) chloride and a catalytic quantity of nickel(II) chloride successfully initiated the reaction. nih.govwikipedia.org The reaction proceeded smoothly to furnish the desired tricyclic diol (+)-57 in a high yield of 79%. nih.gov A noteworthy aspect of this transformation was its remarkable functional group tolerance, as the cyclization occurred efficiently without affecting the free benzylic-hydroxyl group present in the starting material. nih.gov
Table 1: Key Features of the Nozaki-Hiyama-Kishi Reaction in this compound Synthesis
| Feature | Description |
|---|---|
| Reaction Type | Intramolecular Reductive Coupling |
| Substrate | β-Hydroxyl Ketone (−)-54 |
| Product | Tricyclic Diol (+)-57 |
| Key Reagents | Chromium(II) chloride (CrCl₂) |
| Catalyst | Nickel(II) chloride (NiCl₂) |
| Yield | 79% |
| Strategic Advantage | Avoided toxic organotin reagents; high functional group tolerance. nih.gov |
Tert-Butyl Carbamate (B1207046) Directed Ortho-Lithiation/Prenylation
The introduction of the prenyl group at the C(26) position of the indole core was a critical step to advance from the nodulisporic acid D framework to the structure of this compound. nih.gov This was achieved through a directed ortho-metalation (DoM) strategy, a powerful method for the regioselective functionalization of aromatic rings. nih.govnih.gov The retrosynthetic plan for this compound identified a C(26)-functionalized western hemisphere fragment as a key building block. nih.gov This fragment was envisioned to be generated from a tricyclic intermediate via an N-Boc directed ortho-lithiation followed by an alkylation (prenylation) step. nih.gov
In this synthetic sequence, the indole nitrogen of the tricyclic western hemisphere intermediate was first protected with a tert-butoxycarbonyl (Boc) group. The carbamate functionality, specifically the N-Boc group, serves as a potent directed metalation group (DMG). The process involves the treatment of the N-Boc protected indole with a strong organolithium base at low temperatures. nih.gov The base coordinates to the carbonyl oxygen of the Boc group and selectively removes a proton from the adjacent ortho position (C(26)) on the indole ring, generating a lithiated intermediate. nih.gov This highly reactive species is then quenched with an electrophile. nih.gov In the synthesis of this compound, this electrophile was a prenyl source, such as prenyl bromide, which reacts with the lithiated indole to install the required C(26) prenyl side chain. nih.gov This late-stage functionalization highlights the efficiency of the DoM strategy in the convergent assembly of complex natural products. upenn.edunih.gov
Table 2: Overview of the Tert-Butyl Carbamate Directed Ortho-Lithiation/Prenylation
| Feature | Description |
|---|---|
| Reaction Type | Directed Ortho-Metalation (DoM) / Electrophilic Substitution |
| Directing Group | N-tert-Butoxycarbonyl (N-Boc) |
| Position Functionalized | C(26) of the indole core |
| Key Steps | 1. Protection of indole nitrogen with Boc group. 2. Ortho-lithiation with a strong base. 3. Quenching with a prenyl electrophile. |
| Group Installed | Prenyl group |
| Strategic Importance | Enabled late-stage functionalization to access the this compound structure. nih.gov |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| β-Hydroxyl ketone (−)-54 |
| Tricyclic diol (+)-57 |
| Hexamethylditin |
Biological Activity and Molecular Mechanisms of Action
Target Identification in Arthropods
The primary molecular target of nodulisporic acid C in arthropods has been identified as a class of ligand-gated ion channels crucial for neurotransmission.
Ligand-Gated Chloride Ion Channels (GluCls)
This compound exerts its insecticidal activity by acting on glutamate-gated chloride ion channels (GluCls). researchgate.netpnas.orgacs.org These channels are critical components of the invertebrate nervous system, where they function as inhibitory receptors. pnas.orgmdpi.com When activated by the neurotransmitter glutamate (B1630785), GluCls open to allow an influx of chloride ions, which hyperpolarizes the neuron and dampens neuronal firing. pnas.orgsdbonline.org Nodulisporic acid acts as a potent positive allosteric modulator of these channels. acs.orgscite.ai Studies on neurons from grasshoppers and head membranes from Drosophila melanogaster have demonstrated that nodulisporic acid can directly activate GluCls and also potentiate the channel-opening effects of glutamate. pnas.orgacs.orgscite.ai This action leads to a sustained, irreversible opening of the chloride channels, causing paralysis and eventual death of the insect. pnas.org
Specific Activation and Modulation of Invertebrate-Specific Channels
The action of this compound is highly specific to the GluCls found in invertebrates. researchgate.netresearchgate.netnih.gov These channels are part of the cys-loop ligand-gated ion channel superfamily but are phylogenetically distinct from the channels found in vertebrates. pnas.orgpnas.org Research has shown that this compound activates a chloride conductance in insect neurons, an effect that is characteristic of GluCl activation. pnas.orgnih.gov Binding studies using radiolabeled analogues of nodulisporic acid on Drosophila head membranes confirmed a high-affinity binding site associated with GluCls. acs.orgscite.ai This specificity is crucial as it forms the basis of the compound's selective toxicity against insects.
Comparative Analysis with Related Insecticides (e.g., Ivermectin)
The mechanism of this compound is often compared to that of ivermectin, another potent insecticide and anthelmintic that also targets GluCls. While they share a primary target, there are distinct differences in their interactions and the resulting physiological consequences.
Shared and Differentiated Mechanisms on GluCls
Both nodulisporic acid and ivermectin act as positive allosteric modulators of GluCls, causing irreversible channel opening and paralysis. pnas.orgpnas.orgnih.gov In grasshopper neurons, the application of nodulisporic acid after ivermectin does not produce an additional current, suggesting they act on the same channel type. pnas.orgnih.gov However, their binding characteristics differ. Binding assays on Drosophila head membranes revealed that while ivermectin can completely inhibit the binding of nodulisporic acid, nodulisporic acid only inhibits about half of the ivermectin binding sites. acs.orgnih.gov This suggests that ivermectin binds to a broader range of receptor subtypes or has additional binding sites not recognized by nodulisporic acid. acs.orgpnas.org
Specifically, ivermectin binding has been associated with at least two distinct receptor populations in Drosophila, one of which also binds nodulisporic acid. sdbonline.org This shared receptor is thought to be a heteromeric channel composed of both GluClα and Rdl (Resistance to dieldrin, a GABA-gated channel subunit) subunits. pnas.orgsdbonline.org Ivermectin also binds to a separate population of receptors that contain the GluClα subunit but not the Rdl subunit, a site to which nodulisporic acid does not bind with high affinity. sdbonline.org This difference in receptor interaction likely contributes to ivermectin's broader spectrum of activity, which includes nematodes, whereas nodulisporic acid is primarily insecticidal. acs.orgnih.gov
| Compound | Binding Site Population | Interaction with Other Ligand |
|---|---|---|
| Nodulisporic Acid | A single population of high-affinity sites (associated with GluClα/Rdl heteromers). acs.orgsdbonline.org | Binding is completely inhibited by ivermectin. pnas.orgnih.gov |
| Ivermectin | At least two kinetically distinct populations. sdbonline.org One shared with nodulisporic acid (GluClα/Rdl) and one distinct (containing GluClα but not Rdl). sdbonline.org | Inhibits only a subset of ivermectin binding sites with high affinity. acs.orgpnas.org |
Insights from Drug-Resistant Organisms (e.g., Drosophila melanogaster)
Studies using drug-resistant strains of the fruit fly, Drosophila melanogaster, have provided direct genetic evidence for the target of nodulisporic acid. A strain selected for resistance to nodulisporic acid (named glc¹) showed at least a 20-fold increase in resistance to the compound and a 3-fold cross-resistance to ivermectin. scite.ainih.gov Genetic analysis of this resistant strain identified a specific point mutation (P299S) in the gene encoding the DmGluClα subunit of the glutamate-gated chloride channel. sdbonline.org
When this mutated channel was expressed in Xenopus oocytes, it showed a significantly reduced sensitivity—approximately 10-fold less—to activation by both nodulisporic acid and ivermectin. sdbonline.orgscite.ai This finding confirms that the GluClα subunit is a direct and physiologically relevant target for both compounds in insects. sdbonline.org The mutation is located in a highly conserved region near the channel's second transmembrane domain, highlighting a critical area for drug-channel interaction. pnas.org The cross-resistance observed in the glc¹ strain further underscores the overlapping, yet non-identical, mechanisms of action between nodulisporic acid and ivermectin. nih.gov
| Parameter | Wild-Type Strain | Resistant (glc¹) Strain |
|---|---|---|
| Nodulisporic Acid Resistance | Baseline | ≥20-fold increase. scite.ainih.gov |
| Ivermectin Cross-Resistance | Baseline | 3-fold increase. scite.ainih.gov |
| Radioligand Binding Affinity | High affinity for nodulisporic acid (Kd ≈ 33 pM) and ivermectin (Kd ≈ 26 pM). nih.gov | Markedly decreased affinity for both compounds. sdbonline.orgnih.gov |
| Channel Sensitivity (in oocytes) | Normal activation by nodulisporic acid and ivermectin. sdbonline.org | ~10-fold less sensitive to activation by nodulisporic acid and ivermectin. sdbonline.orgscite.ai |
Biological Effects on Arthropod Systems
Impact on Insect Neurotransmission
This compound, as part of the broader nodulisporic acid class, exerts its insecticidal effects by targeting the nervous system of arthropods. The primary molecular target is the glutamate-gated chloride channel (GluCl), a type of ion channel crucial for inhibitory neurotransmission in invertebrates. allenpress.comscite.ai The action of nodulisporic acids on these channels disrupts normal nerve function, leading to paralysis and eventual death of the insect. allenpress.combiosynth.com
The mechanism of action is similar to that of the avermectin (B7782182) class of insecticides, such as ivermectin, which also target GluCls. pnas.org Nodulisporic acid acts as both a direct activator (agonist) of insect GluCls and a positive allosteric modulator, meaning it can enhance the opening of the channel in response to the natural neurotransmitter, glutamate. scite.aiacs.orgnih.gov In studies on grasshopper neurons, nodulisporic acid was shown to activate a chloride current and potentiate the current induced by glutamate. scite.ainih.gov
Research using head membranes from the fruit fly, Drosophila melanogaster, has provided detailed insights into this interaction. Binding studies have shown that nodulisporic acids bind with very high affinity to a specific site on the GluCl receptor complex. pnas.orgacs.org While nodulisporic acid A is the most potent compound in this class, this compound has been found to be considerably less active. researchgate.net Nodulisporic acid shares a binding site with ivermectin, but it is not identical. Nodulisporic acid competitively displaces approximately 50% of the high-affinity ivermectin binding to Drosophila head membranes, suggesting it interacts with a subset of ivermectin receptors in insects. allenpress.com Conversely, ivermectin can completely inhibit the binding of radiolabeled nodulisporic acid, indicating that the nodulisporic acid binding site is fully contained within the broader ivermectin binding sites. pnas.org
Further evidence for GluCls as the definitive target of nodulisporic acid comes from studies of insecticide-resistant Drosophila. A laboratory-selected strain resistant to nodulisporic acid was found to have a single point mutation (P299S) in the gene encoding the DmGluClα subunit of the glutamate-gated chloride channel. pnas.org When this mutant channel was expressed in Xenopus oocytes, it showed a tenfold reduction in sensitivity to activation by nodulisporic acid, ivermectin, and glutamate, directly linking this mutation to the resistance phenotype. scite.aipnas.org
Table 1: Binding Affinities of Nodulisporic Acid and Ivermectin to Drosophila melanogaster Head Membranes
| Compound/Ligand | Receptor | Binding Affinity (Kd) | Max. Binding Sites (Bmax) | Reference |
|---|---|---|---|---|
| [³⁵S]Nodulisporic acid | Wild-type | 33 pM | 1.1 pmol/mg | pnas.org |
| [³⁵S]Nodulisporic acid | glc¹ mutant (resistant) | ~7-fold lower affinity | Not specified | pnas.org |
| [³H]Nodulisporamide* | Wild-type | 12 pM | 1.4 pmol/mg | acs.orgnih.gov |
| [³H]Ivermectin | Wild-type | 26 pM | 2.7 pmol/mg | pnas.org |
| [³H]Ivermectin | glc¹ mutant (resistant) | 190 pM | 1.4 pmol/mg | pnas.org |
Note: [³H]Nodulisporamide is an amide analogue of nodulisporic acid used in binding studies.
Effects on Parasitic Nematodes (Brugia malayi)
While nodulisporic acids were initially noted for their potent insecticidal activity with a lack of significant antinematodal effects, recent research has revealed a direct action on the neuromuscular systems of parasitic nematodes like Brugia malayi, a causative agent of lymphatic filariasis. nih.gov This action is also mediated through glutamate-gated chloride channels (GluCls), which are established targets for anthelmintic drugs. pnas.orgresearchgate.net
A specific GluCl subunit, AVR-14B, cloned from adult Brugia malayi, has been identified as a molecular target for nodulisporic acid. nih.gov Functional expression of this channel in Xenopus oocytes followed by electrophysiological analysis revealed that nodulisporic acid has a dual effect on the Bma-AVR-14B receptor. It functions as a direct agonist, capable of opening the chloride channel on its own. nih.govpnas.org Additionally, it acts as a type II positive allosteric modulator, enhancing the channel's response to the neurotransmitter L-glutamate. nih.govresearchgate.net
This molecular activity translates to a physiological effect on the parasite. In vitro experiments using the Worminator system to measure parasite movement demonstrated that nodulisporic acid inhibits the motility of adult B. malayi worms. nih.govresearchgate.net Furthermore, RNA interference (RNAi) studies targeting the avr-14 gene suggested that this channel plays a role in the locomotion of B. malayi. nih.gov
The interaction between nodulisporic acid and ivermectin at the nematode GluCl is complex. On the Bma-AVR-14B channel, ivermectin was found to inhibit the agonist and positive allosteric modulatory effects of nodulisporic acid, indicating a complex interplay between the binding sites of these two compounds on the nematode channel. nih.govresearchgate.net This is in contrast to the interaction at insect GluCls and helps explain the differential spectrum of activity of nodulisporic acids, which are significantly more potent against insects than nematodes. acs.org
Table 2: Pharmacological Profile of Nodulisporic Acid on the Bma-AVR-14B Glutamate-Gated Chloride Channel
| Compound | Effect on Bma-AVR-14B | Observations | Reference |
|---|---|---|---|
| Nodulisporic Acid | Agonist | Directly activates the channel to open. | nih.govpnas.org |
| Nodulisporic Acid | Positive Allosteric Modulator (Type II) | Enhances the effect of L-glutamate. | nih.govresearchgate.net |
| L-glutamate | Agonist | Natural ligand, EC₅₀ = 0.4 mM. | nih.gov |
| Ivermectin | Agonist | Potent activator, EC₅₀ = 1.8 nM. | nih.gov |
Structure Activity Relationships Sar and Analog Development
Identification of Pharmacologically Permissive and Non-Permissive Regions
Synthetic modification of nodulisporic acid A, a closely related and potent analog, has been instrumental in mapping the molecule into "permissive" and "non-permissive" regions for structural changes. nih.govresearchgate.netnih.gov This delineation helps in understanding which parts of the molecule can be altered without losing biological activity.
Permissive Regions : These are areas of the molecule where modifications can be made, often leading to enhanced properties. The dienoic acid side chain has been identified as a key permissive region. bioaustralis.combioone.org Alterations in this part of the molecule have led to the development of derivatives with improved efficacy. bioaustralis.combioone.org
Non-Permissive Regions : These are regions where modifications typically result in a significant loss of activity. Changes to the highly substituted indole (B1671886) core on the "left-hand side" of the molecule are generally not well-tolerated, indicating its crucial role in the compound's insecticidal action. bioaustralis.com
This understanding of permissive and non-permissive zones has been critical in guiding the synthetic efforts toward more effective insecticidal agents based on the nodulisporic acid scaffold. plos.orgnih.gov
Influence of Indole Core Modifications
The highly substituted indole core is a critical structural element for the insecticidal activity of nodulisporic acids. nih.govvulcanchem.com Research has shown that this part of the molecule is largely a non-permissive region for modification. bioaustralis.com
Key findings regarding the indole core include:
Instability : The indole core is susceptible to oxidative ring-opening when exposed to air, which contributes to the chemical instability of these compounds and presents challenges for both synthesis and practical application. nih.gov
These findings underscore the importance of the intact and highly substituted indole nucleus for the potent insecticidal properties of the nodulisporic acid family.
Role of Dienoate Side Chain in Biological Potency
The dienoic acid side chain at C-11 is a crucial contributor to the biological potency of nodulisporic acids. nih.gov This region has been identified as a pharmacologically permissive area, allowing for a range of modifications that can enhance the compound's activity. bioone.org
Key aspects of the dienoate side chain's role include:
Potency : The presence of the dienoic acid chain is strongly correlated with high antiflea activity within a given series of nodulisporic acid analogs. researchgate.netnih.gov
Modification Site : Extensive SAR studies have pinpointed the dienoic acid fragment as a suitable point for modification. rsc.org This has led to the synthesis of numerous derivatives with altered side chains. nih.gov
Amide Analogs : A significant development was the replacement of the carboxylic acid with an amide group, leading to the creation of nodulisporamides. These analogs, particularly those with specific substitutions on the amide nitrogen, have demonstrated significantly improved potency and pharmacokinetic properties. bioone.orgrsc.org For instance, N-tert-butyl nodulisporamide emerged as a promising development candidate with enhanced efficacy. plos.orgnih.gov
The ability to modify the dienoate side chain has been a cornerstone of efforts to optimize the insecticidal properties of the nodulisporic acid class of compounds.
Impact of Isoprene (B109036) Residues (e.g., at C-26) on Activity
The presence and nature of isoprene residues attached to the indole core significantly influence the biological activity of nodulisporic acids. Nodulisporic acid C is structurally distinct from nodulisporic acid A in that it lacks the isoprene-derived, fused D-ring structure, which in nodulisporic acid A is formed from a prenyl group at C-26. nih.govresearchgate.net
Key observations regarding isoprene residues include:
Nodulisporic Acid A vs. D-series : Nodulisporic acid A, which possesses an isoprene residue at C-26, generally exhibits the most potent antiflea activity among the naturally occurring analogs. researchgate.netnih.gov The D-series of nodulisporic acids, which lack this C-26 isoprene unit, are still active but typically less potent than their A-series counterparts. nih.govresearchgate.net
Biosynthetic Intermediates : The structural variations in isoprene substitution, such as those seen in nodulisporic acids E and F which lack even more isoprene units, correspond to earlier intermediates in the biosynthetic pathway. nih.govresearchgate.net These simpler analogs generally show reduced activity, highlighting the importance of the full isoprene decoration for maximal potency. nih.govresearchgate.net
C-24 Prenylation : Biosynthetic studies have shown that prenylation at C-24 is a key step and appears to be a prerequisite for the subsequent hydroxylation at the same position, which is critical for activity. d-nb.info
The following table summarizes the impact of isoprene residues on the relative activity of different nodulisporic acids.
| Compound | Key Structural Feature | Relative Antiflea Activity |
| Nodulisporic Acid A | Contains isoprene residue at C-26 (part of fused ring system) | Most potent |
| Nodulisporic Acid D | Lacks isoprene residue at C-26 | Less potent than A |
| Nodulisporic Acid E | Lacks C-26 isoprene and A/B rings | Further reduced activity |
| Nodulisporic Acid F | Lacks all three isoprene residues on the indole unit | Simplest and least active |
Significance of Specific Hydroxyl Groups (e.g., C(24))
The secondary hydroxyl group at the C-24 position is a critical structural feature for the insecticidal activity of nodulisporic acids. nih.govvulcanchem.com This functional group, in conjunction with the highly substituted indole core, is considered a key element of the pharmacophore. nih.gov
Key points regarding the C-24 hydroxyl group include:
Essential for Activity : SAR studies have consistently shown that the presence of the C-24 hydroxyl group is crucial for potent insecticidal effects. nih.gov
Instability : While vital for activity, this hydroxyl group also contributes to the chemical instability of the molecule. It can readily undergo dehydration, a reaction that is facilitated by the carboxylic acid of the dienoate side chain. nih.gov
Hydrogen Bonding : In nodulisporic acid A, the C-24 hydroxyl group is noted to form a stabilizing six-center hydrogen bond network with the adjacent 1'-carbonyl. researchgate.net The absence of this carbonyl group in the B-series of nodulisporic acids increases the propensity for dehydration. researchgate.net
Biosynthesis : The installation of the 24-OH group is a key step in the biosynthesis of the more complex nodulisporic acids. d-nb.info Interestingly, this hydroxylation by the enzyme NodY2 requires prior prenylation at the C-24 position by NodD2. d-nb.info
The dual role of the C-24 hydroxyl group, being essential for bioactivity while also being a source of instability, presents a significant challenge in the development of stable and effective analogs.
Development of Semisynthetic Derivatives
The discovery of nodulisporic acids prompted significant medicinal chemistry efforts to create semisynthetic derivatives with improved properties. nih.govresearchgate.netnih.gov These efforts were guided by SAR studies that identified pharmacologically permissive and non-permissive regions of the molecule. nih.govnih.gov
The primary goals for developing semisynthetic derivatives included:
Enhanced Efficacy : To create analogs with greater potency against target pests like fleas and ticks. researchgate.netnih.gov
Improved Pharmacokinetics : To develop compounds with better absorption, distribution, metabolism, and excretion (ADME) profiles, leading to longer-lasting effects. researchgate.net
Increased Stability : To overcome the inherent chemical instability of the natural products, particularly the dehydration of the C-24 hydroxyl group and oxidation of the indole core. nih.gov
A major breakthrough in this area was the modification of the dienoic acid side chain, which was found to be a permissive region for alteration. bioone.org This led to the successful development of a new class of analogs known as nodulisporamides. plos.org
Nodulisporamide Analogs
A pivotal advancement in the development of semisynthetic nodulisporic acid derivatives was the conversion of the C-5" carboxylic acid to an amide, creating a class of compounds known as nodulisporamides. bioone.org This modification proved to be highly fruitful, leading to analogs with significantly enhanced insecticidal properties. researchgate.netnih.gov
Key developments in nodulisporamide analogs include:
Increased Potency : The introduction of an amide group at the C-5" position, a permissive region for modification, led to derivatives with potency equal to or greater than the parent nodulisporic acid A in in vitro flea feeding systems. bioone.org
Modular Synthesis : The amide linkage provided a convenient handle for introducing diverse functionalities using modular synthetic protocols, allowing for the rapid generation of a large library of analogs for screening. bioone.orgplos.org
Enhanced In Vivo Efficacy : Several nodulisporamide derivatives demonstrated substantially greater and more prolonged in vivo efficacy against fleas on dogs compared to the original nodulisporic acid A. bioone.org
N-tert-Butyl Nodulisporamide : Through extensive screening, N-tert-butyl nodulisporamide was identified as a particularly promising development candidate. This derivative exhibited enhanced potency and an extended half-life, allowing for the possibility of a once-monthly oral treatment for fleas and ticks on companion animals. plos.orgnih.gov
The following table highlights the improved efficacy of selected nodulisporamide analogs compared to the parent compound in dogs.
| Compound | Flea Control (>90%) Duration |
| Nodulisporic Acid A | 4 days |
| Nodulisporamide Analog 1 | > 2 weeks |
| Nodulisporamide Analog 2 | > 2 weeks |
| Nodulisporamide Analog 3 | > 1 week |
Data adapted from Shoop et al., 2001. bioone.org
This targeted semisynthetic approach successfully transformed a natural product lead into a promising class of veterinary drug candidates.
D-Ring-Opened Nodulisporic Acid Congeners (e.g., Nodulisporic Acids C1, C2)
A series of D-ring-opened analogs, including this compound, C1, and C2, have been isolated from a mutant culture of Nodulisporium sp. researchgate.netnih.gov The opening of the D-ring represents a significant structural modification, and the resulting congeners exhibit altered biological profiles.
These compounds are characteristically unstable as free acids and are typically isolated as their more stable sodium salts. researchgate.netnih.gov The reduced activity of the D-ring opened series compared to their cyclized counterparts, like nodulisporic acid A, underscores the importance of the rigid, polycyclic framework for optimal insecticidal action. nih.gov
Interactive Data Table: Biological Activity of D-Ring-Opened Nodulisporic Acid Congeners
| Compound | Flea Activity (LD90) | Source |
| This compound | 10 µg/mL | researchgate.netnih.govnih.gov |
| Nodulisporic Acid C1 | Inactive | nih.gov |
| Nodulisporic Acid C2 | Inactive | nih.gov |
Stereochemical Considerations in Biological Activity
The complex three-dimensional structure of nodulisporic acids, with their numerous stereocenters, means that stereochemistry plays a pivotal role in their biological function. vulcanchem.com Even subtle changes in the spatial arrangement of atoms can lead to significant differences in activity.
The stereochemistries at positions C-3'' and C-4'' of nodulisporic acid D have been determined, which consequently allowed for the assignment of these configurations in nodulisporic acids A2, B2, and C2. nih.gov This is a critical piece of information for understanding the precise three-dimensional requirements of the receptor site.
Further illustrating the importance of stereochemistry, two stereoisomers of nodulisporic acid, A1 and A2, were identified, with A1 demonstrating greater insecticidal potency than A2. researchgate.net This suggests that the specific orientation of functional groups is crucial for effective binding to the target, which are believed to be ligand-gated chloride ion channels in arthropods.
The development of a unified synthetic strategy has enabled the synthesis of not only the natural (-)-nodulisporic acids D, C, and B, but also an unnatural analog, 2'-epi-nodulisporic acid B. nih.gov The creation and biological evaluation of such stereochemical analogs are invaluable for mapping the pharmacophore and understanding the steric and electronic interactions that govern bioactivity.
Future Research Directions and Applications
Strategies for Enhanced Production of Nodulisporic Acid C
A significant hurdle in the development of nodulisporic acids for commercial applications is the difficulty in producing substantial quantities. The native fungal producer, H. pulicicidum, is challenging to culture, and fermentation processes are slow and yield low titres of the desired compounds. wgtn.ac.nzgoogle.com Future research is therefore critically focused on enhancing production through biotechnological and genetic engineering strategies.
A primary approach involves the heterologous expression of the nodulisporic acid biosynthetic pathway in a more tractable fungal host. google.com Researchers have successfully sequenced the H. pulicicidum genome and identified the gene cluster responsible for producing nodulisporic acids. wgtn.ac.nz Key genes, including those encoding a geranylgeranyl transferase (NodC), an indole (B1671886) diterpene cyclase (NodB), and various oxygenases (NodM, NodW), have been functionally characterized by reconstituting the biosynthetic pathway in the robust, fast-growing mold Penicillium paxilli. wgtn.ac.nzgoogle.com This work has provided a platform to overcome the limitations of the native producer.
Exploration of Novel Synthetic Pathways
The complex, polycyclic structure of this compound has made it a compelling target for total synthesis. While challenging, synthetic access is crucial for producing the compound for further study and for creating structural analogs that are inaccessible through biological methods. Several total syntheses have been accomplished, with recent efforts focusing on efficiency and convergence. nih.govescholarship.org
A notable achievement is the development of a 12-step asymmetric synthesis of (–)-nodulisporic acid C from commercially available starting materials. escholarship.orgresearchgate.net This and other synthetic routes have introduced sophisticated chemical strategies that represent key areas for future exploration. These strategies are designed not only to build this compound itself but also to be flexible enough to generate a wide range of analogs. nih.gov
Future research will likely focus on refining these pathways to further improve efficiency and scalability. The development of unified strategies, where common advanced intermediates can be used to access multiple members of the nodulisporic acid family (such as acids B, C, and D), is a major goal. nih.gov This approach maximizes efficiency and provides a powerful platform for probing structure-activity relationships. Continued exploration of novel catalytic methods and bond-forming reactions will be essential to streamline the construction of the intricate indoloterpenoid core.
| Key Synthetic Reaction | Description | Significance in this compound Synthesis | Reference(s) |
| Palladium-Catalyzed Arylation | A cross-coupling reaction uniting a trialkyltin enolate of the terpenoid ketone fragment with a chloroarene fragment. | Enables the highly convergent and diastereoselective union of the two major components of the molecule in a late-stage step. | nih.govacs.org |
| Radical-Polar Crossover Cascade | A hydrogen atom transfer (HAT)-initiated cyclization to form the trans-decalin core of the terpenoid fragment. | Provides stereocontrol over challenging vicinal quaternary centers and efficiently constructs the polycyclic system. | escholarship.org |
| Enyne Cycloisomerization | A gold-catalyzed reaction to construct the indenopyran motif of the molecule. | Achieves high diastereoselectivity in the formation of the western portion of the molecule. | acs.org |
| Barluenga Indole Synthesis | A palladium-catalyzed cross-coupling cascade to construct the highly substituted indole core. | Allows for the late-stage and efficient formation of the sensitive indole ring system from advanced fragments. | nih.gov |
Advanced Mechanistic Investigations of GluCl Interactions
The insecticidal activity of nodulisporic acids is mediated by their interaction with glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels unique to invertebrates. acs.orgpnas.org Nodulisporic acid A (NA), the parent compound of the series, acts as a positive allosteric modulator, potentiating the opening of GluCls by glutamate (B1630785). acs.orgnih.gov It binds to a high-affinity site on the channel that is distinct from the glutamate binding site. acs.orgacs.org
Binding studies using a radiolabeled NA analog on head membranes from the fruit fly Drosophila melanogaster have provided significant insight. These experiments revealed a single class of high-affinity binding sites with a dissociation constant (KD) of just 12 pM. acs.orgnih.gov The interaction is allosterically inhibited by glutamate and shows a complex relationship with ivermectin (IVM), another potent insecticide that targets GluCls. acs.orgacs.org Notably, NA inhibits only a subpopulation of IVM binding sites in insects and shows selectivity for insect GluCls over those from the nematode C. elegans. acs.orgnih.gov However, more recent work has shown that NA can modulate a GluCl from the filarial nematode Brugia malayi, indicating that its spectrum of activity may be broader than first appreciated. nih.gov
Future investigations will aim to elucidate the molecular details of this interaction with greater precision. A major goal is to obtain a high-resolution crystal structure of this compound bound to an insect GluCl. Such a structure, analogous to what has been achieved for IVM with a nematode GluCl, would provide an atomic-level map of the binding site. nih.gov This information would be invaluable for understanding the basis of its potency and selectivity and would powerfully guide the rational design of new insecticides. Further electrophysiological studies on GluCls from a wider range of pest species are also needed to fully define the compound's biological spectrum.
| Binding Parameter | Value | Experimental System | Significance | Reference(s) |
| KD ([3H]NAmide) | 12 pM | Drosophila melanogaster head membranes | Demonstrates extremely high-affinity binding to the insect GluCl receptor. | acs.orgnih.gov |
| Bmax ([3H]NAmide) | 1.4 pmol/mg protein | Drosophila melanogaster head membranes | Quantifies the density of the high-affinity nodulisporic acid binding site. | acs.orgnih.gov |
| KI (NA vs. [3H]IVM) | 25 pM | Drosophila melanogaster head membranes | Shows potent inhibition of IVM binding to a subpopulation of GluCl channels, confirming a shared or allosterically coupled site. | acs.orgnih.gov |
Computational Approaches in Lead Compound Optimization
In silico or computational chemistry offers a powerful toolkit to accelerate the discovery and optimization of new insecticidal agents based on the this compound scaffold. frontiersin.org These methods can rationalize existing structure-activity relationship (SAR) data and predict the properties of novel, unsynthesized analogs, thereby prioritizing the most promising candidates and reducing the time and expense of chemical synthesis and biological testing. researchgate.net
Structure-based drug design (SBDD) will become a central strategy if a 3D structure of the this compound-GluCl complex is determined. frontiersin.org Using molecular docking, researchers could virtually screen large libraries of analogs to predict their binding affinity and orientation within the receptor's binding pocket. researchgate.net In the absence of a receptor structure, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. researchgate.net QSAR can identify the key molecular features (pharmacophores) that are essential for potent insecticidal activity based on the biological data of existing analogs.
Furthermore, molecular dynamics (MD) simulations can be used to model the dynamic behavior of the ligand-receptor complex over time, offering deeper insights into binding stability and the mechanism of channel modulation. frontiersin.org Crucially, computational tools can also predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of virtual compounds, allowing for the early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles or potential off-target toxicity. mdpi.com
Development of Structurally Diverse Analogs with Tailored Biological Profiles
A primary goal of synthetic efforts is to enable the creation of structurally diverse analogs of this compound. nih.govescholarship.org By systematically modifying the chemical structure, researchers can probe the SAR and develop new compounds with tailored biological profiles, such as enhanced potency, improved stability, or a broader pest spectrum.
Initial SAR studies on the natural nodulisporic acids have already revealed key insights. For instance, the dienoic acid side chain and the C(24) hydroxyl group are critical for high insecticidal activity. nih.govacs.org The complexity of the molecule, particularly the number and placement of isoprene-derived units on the indole core, also significantly influences potency, with nodulisporic acid A generally being the most active natural congener. acs.orgnih.gov
Future work will involve the rational design and synthesis of novel analogs that build on this knowledge. The convergent and unified synthetic strategies being developed are ideal for this purpose, as they allow for modifications to be introduced at late stages from common intermediates. nih.gov This will facilitate the exploration of chemical space around the nodulisporic acid scaffold that is not accessible through fermentation. Potential modifications include altering the side chain, substituting various positions on the indole and terpenoid core, and creating hybrid molecules that combine features of nodulisporic acids with other insecticidal pharmacophores. frontiersin.org The ultimate objective is to optimize the molecular architecture to produce a new generation of insecticides with superior efficacy and safety profiles for use in animal health or crop protection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
